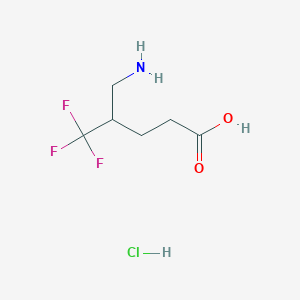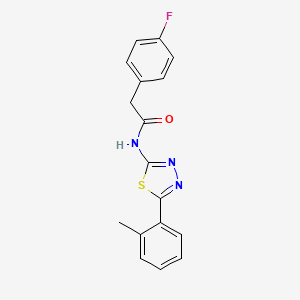![molecular formula C20H18ClN3O2 B2774262 4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-36-6](/img/structure/B2774262.png)
4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-chlorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18ClN3O2 and its molecular weight is 367.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
The chemical structure and molecular interactions of compounds similar to 4-(2-Chlorophenyl)-6-Phenethyl-3,4,6,7-Tetrahydro-1H-Pyrrolo[3,4-d]pyrimidine-2,5-dione have been studied in detail. For instance, 5-(4-Chlorophenyl)-2-methoxyindeno[1',2':2,3]pyrido[5,6-d]pyrimidine-4,6(3H,5H)-dione has been analyzed for its crystalline structure, highlighting the importance of hydrogen bonding in its molecular configuration (Low et al., 2004). Similarly, studies on compounds like 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine shed light on the planar fused triheterocyclic system and intermolecular interactions, crucial for understanding the chemical behavior of similar compounds (Shah et al., 2010).
Photoluminescent Properties
The photoluminescent properties of similar compounds, such as conjugated polymers containing pyrrolo[3,4-c]pyrrole units, have been explored. These studies are significant for developing materials with potential electronic applications due to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).
Organic Synthesis and Reactivity
Research has also been conducted on the synthesis and reactivity of compounds structurally related to this compound. For example, studies on the synthesis and reactions of polynuclear heterocycles, including azolothienopyrimidines and thienothiazolopyrimidines, provide insights into creating biologically active compounds and understanding their reaction mechanisms (El-Gazzar et al., 2006).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of compounds like 3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione have been studied, providing valuable information on the molecular configuration and intermolecular forces that could be applicable to similar compounds (Ratajczak-Sitarz et al., 1990).
Applications in Photovoltaic Cells
Studies on phenanthrene-functionalized 3,6-dithiophen-2-yl-2,5-dihydropyrrolo[3,4–c]pyrrole-1,4-diones, which are structurally similar to the subject compound, have shown their potential use as donor molecules in solution-processed organic photovoltaic cells. Their band gaps, energy levels, and solubility in organic solvents make them suitable for such applications (Wu et al., 2011).
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c21-15-9-5-4-8-14(15)18-17-16(22-20(26)23-18)12-24(19(17)25)11-10-13-6-2-1-3-7-13/h1-9,18H,10-12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPACVMPBJINHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)-3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2774181.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)

![Ethyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774185.png)


![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774191.png)

![Ethyl 5-(2-ethoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2774195.png)
![3-(Methoxymethyl)-5-[4-(trifluoromethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2774196.png)

![4-isobutyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2774199.png)
